4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-tert-butylpyrrolidin-2-one
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Overview
Description
4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-tert-butylpyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring fused with a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-tert-butylpyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring. This can be achieved through the condensation of o-phenylenediamine with benzoic acid derivatives under acidic conditions.
Benzylation: The benzodiazole intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Pyrrolidinone Formation: The final step involves the formation of the pyrrolidinone ring. This can be accomplished by reacting the benzylated benzodiazole with tert-butyl acetoacetate under basic conditions, followed by cyclization to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-tert-butylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodiazole or pyrrolidinone rings are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-tert-butylpyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-tert-butylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidinone moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)phenol
- 2-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide
- 1-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine dihydrochloride
Uniqueness
Compared to similar compounds, 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-tert-butylpyrrolidin-2-one stands out due to its unique combination of the benzodiazole and pyrrolidinone rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness.
Properties
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-tert-butylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-22(2,3)25-15-17(13-20(25)26)21-23-18-11-7-8-12-19(18)24(21)14-16-9-5-4-6-10-16/h4-12,17H,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPQYYCTEPHAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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